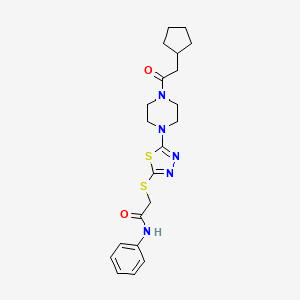

2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a thiadiazole ring, which is often found in compounds with antimicrobial, anti-inflammatory, and anticancer properties .

Molecular Structure Analysis

The compound contains several functional groups, including a piperazine ring, a thiadiazole ring, and an acetyl group . These groups can participate in various chemical reactions and can significantly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the piperazine ring could improve solubility, while the thiadiazole ring could influence the compound’s acidity and reactivity .Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound has been evaluated for its antibacterial potential. In a study, several structurally modified derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole were synthesized and characterized. Notably, one of these derivatives demonstrated antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 500 µg/mL . This finding suggests its potential as an antimicrobial agent.

Dopamine and Serotonin Antagonism

3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, including our compound of interest, act as dopamine and serotonin antagonists. These properties make them relevant in the field of antipsychotic drug development .

Potential Bioactive Scaffold

The isothiazole ring within this compound can serve as a bioactive scaffold. Isothiazoles have implications in drug discovery and development. Researchers have conducted extensive structure-activity relationship (SAR) studies to enhance the biological activity of isothiazole derivatives .

Heterocyclic Center in Medicinal Chemistry

Heterocyclic compounds, such as benzisothiazoles, play a vital role in medicinal chemistry. Our compound combines the isothiazole and piperazine moieties, offering unique pharmacophoric features. Benzisothiazole derivatives have been explored as oxidosqualene cyclase inhibitors, urinary dysfunction treatments, and antibacterial agents .

Other Biological Activities

Piperazine derivatives, including those containing the piperazin-1-yl moiety, exhibit diverse biological activities. These include antiviral, antimicrobial, anti-HIV-1, and MC4 receptor agonistic properties .

Mecanismo De Acción

Piperazine derivatives

Piperazine is a common structural unit in pharmacological drugs and medicinal chemistry. Several piperazine derivatives exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Thiadiazole derivatives

Thiadiazole is another significant scaffold in biological science and medicinal chemistry. The thiadiazole ring can be employed as a bioactive scaffold or as a pharmacophore of bioactive molecules . A large number of SAR studies have been conducted to increase the biological activity of thiadiazole derivatives .

Pharmacokinetics

The synthesized compounds are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). This rule is a good general guideline to estimate the ADME properties of a compound .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[5-[4-(2-cyclopentylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2S2/c27-18(22-17-8-2-1-3-9-17)15-29-21-24-23-20(30-21)26-12-10-25(11-13-26)19(28)14-16-6-4-5-7-16/h1-3,8-9,16H,4-7,10-15H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUNWIQLECTZIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(difluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B2559995.png)

![3-[(2,6-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2560005.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide](/img/structure/B2560006.png)

![8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B2560008.png)

![7-(3,4-diethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2560014.png)

![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2560015.png)